molecular formula C9H16ClN3S B1530872 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride CAS No. 1864059-44-8

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride

Cat. No. B1530872
CAS RN: 1864059-44-8
M. Wt: 233.76 g/mol
InChI Key: ODRBLNAEUOQDAW-UHFFFAOYSA-N
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Description

The compound “2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride” is a chemical compound used in scientific research. It has been found to be a potent and selective human sirtuin 2 inhibitor . Sirtuin 2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .


Synthesis Analysis

Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . A structure-based optimization approach led to new 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors .


Molecular Structure Analysis

The molecular formula of the compound is C9 H12 N2 O2 S . The molecular weight is 212.27 .


Chemical Reactions Analysis

The compound is part of a series of new potent SIRT2 inhibitors . In cellular assays, one of the synthesized derivatives showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.27 . It is a solid at room temperature .

Scientific Research Applications

Chemical and Environmental Research

Synthesis and Structural Analysis :The study of novel synthetic pathways and structural analysis of compounds related to "2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride" is crucial in pharmaceuticals and material science. For example, the synthesis of heterocyclic compounds with potential therapeutic applications offers insights into the design and development of new drugs with enhanced efficacy and reduced side effects (Issac & Tierney, 1996).

Environmental Fate and Toxicity :Research on the environmental fate and toxicity of chemical compounds, including their degradation products, is vital for assessing their impact on ecosystems and human health. Studies such as those on the degradation products of chemical warfare agents (Munro et al., 1999) provide valuable information on the persistence and toxicological risks of chemicals in the environment.

Biomedical Research

Antitumor Activity :The investigation into the antitumor activity of imidazole derivatives, including their potential as novel antitumor drugs, highlights the importance of chemical compounds in developing new therapeutic agents (Iradyan et al., 2009). Such research underscores the ongoing search for more effective and safer treatments for cancer.

Biogenic Amines in Foods :The study of biogenic amines in foods, including their roles in intoxication, spoilage, and the formation of nitrosamines, reflects the interdisciplinary nature of chemical research, intersecting with food safety and public health (Bulushi et al., 2009). Such studies inform regulatory standards and consumer safety guidelines.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c1-7-6-8(2)12-9(11-7)13-5-4-10-3;/h6,10H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRBLNAEUOQDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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